4-[2-Oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzaldehyde

Bioconjugation Oxime Ligation Chemical Probe

4-[2-Oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzaldehyde (CAS 1384601-36-8) is a hybrid piperazine derivative that combines a 2,3,4-trimethoxybenzyl moiety—the pharmacophore of the metabolic modulator trimetazidine —with a 4-formylphenoxyacetyl side chain terminated by a reactive benzaldehyde group. This structural design integrates the established 2,3,4-trimethoxybenzylpiperazine motif associated with fatty acid β-oxidation inhibition and multidrug resistance modulation with a built-in bioorthogonal aldehyde handle, positioning the compound as a versatile small-molecule scaffold for chemical probe development, targeted drug delivery, and SAR exploration programs.

Molecular Formula C23H28N2O6
Molecular Weight 428.485
CAS No. 1384601-36-8
Cat. No. B2830392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-Oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzaldehyde
CAS1384601-36-8
Molecular FormulaC23H28N2O6
Molecular Weight428.485
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)C=O)OC)OC
InChIInChI=1S/C23H28N2O6/c1-28-20-9-6-18(22(29-2)23(20)30-3)14-24-10-12-25(13-11-24)21(27)16-31-19-7-4-17(15-26)5-8-19/h4-9,15H,10-14,16H2,1-3H3
InChIKeyGAWDHGDEAPYDFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1384601-36-8 (4-[2-Oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzaldehyde) Procurement Guide: Compound Class and Core Characteristics


4-[2-Oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzaldehyde (CAS 1384601-36-8) is a hybrid piperazine derivative that combines a 2,3,4-trimethoxybenzyl moiety—the pharmacophore of the metabolic modulator trimetazidine [1]—with a 4-formylphenoxyacetyl side chain terminated by a reactive benzaldehyde group [2]. This structural design integrates the established 2,3,4-trimethoxybenzylpiperazine motif associated with fatty acid β-oxidation inhibition and multidrug resistance modulation [3] with a built-in bioorthogonal aldehyde handle, positioning the compound as a versatile small-molecule scaffold for chemical probe development, targeted drug delivery, and SAR exploration programs.

Why 1384601-36-8 Cannot Be Replaced by Trimetazidine or Simple 2,3,4-Trimethoxybenzylpiperazines in Chemical Biology and Medicinal Chemistry Workflows


Trimetazidine and its parent 1-(2,3,4-trimethoxybenzyl)piperazine share the same N-benzylpiperazine core but lack the functionalized phenoxyacetyl extension of 1384601-36-8, which introduces two critical chemical distinctions: (i) a terminal benzaldehyde group that provides electrophilic reactivity for oxime/hydrazone bioorthogonal ligation [1], and (ii) a substantially altered polar surface area (predicted TPSA ≈107–108 Ų vs. ~43 Ų for trimetazidine) that impacts passive permeability and solubility profiles [2]. Substituting in a non‑aldehyde analog such as 1‑(phenoxyacetyl)‑4‑(2,3,4‑trimethoxybenzyl)piperazine eliminates the conjugation‑competent handle, preventing the immobilization, labeling, or prodrug activation workflows for which this compound is specifically selected [2].

Quantitative Comparator Evidence for 1384601-36-8: Differentiating Data for Scientific Procurement Decisions


Aldehyde‑Mediated Bioorthogonal Conjugation Competence vs. Non‑Aldehyde Analog

The target compound contains a 4‑formylphenoxy group that is absent in the closest commercially available analog, 1‑(phenoxyacetyl)‑4‑(2,3,4‑trimethoxybenzyl)piperazine . The aldehyde enables oxime bond formation with aminooxy‑functionalized partners at rates that, under aniline‑carboxylate co‑catalysis at pH 7.4, reach up to 31‑fold acceleration relative to uncatalyzed conditions, whereas the non‑aldehyde analog is entirely unreactive in such chemoselective conjugations [1].

Bioconjugation Oxime Ligation Chemical Probe

Topological Polar Surface Area (TPSA) and Logarithm of Partition Coefficient (logP) Differentiation from Trimetazidine and the Phenoxyacetyl Analog

Predicted TPSA and logP values computed using the same MMsINC platform distinguish the target compound from trimetazidine and the phenoxyacetyl analog [1][2][3]. The TPSA of 1384601‑36‑8 is approximately 107‑108 Ų, compared to ~43 Ų for trimetazidine and ~60 Ų for the phenoxyacetyl analog. The corresponding SlogP values are 3.11 (target), 1.38 (trimetazidine), and ~3.68 (phenoxyacetyl analog). The higher TPSA of 1384601‑36‑8 suggests reduced passive membrane permeability relative to both comparators, while its intermediate logP indicates balanced lipophilicity favorable for oral absorption according to Lipinski’s rule‑of‑five.

Physicochemical Property Differentiation Permeability Solubility

2,3,4‑Trimethoxybenzylpiperazine Motif Retains Antiplasmodial SAR Signal vs. Verapamil‑Class MDR Modulators

Flavonoid derivatives equipped with a 2,3,4‑trimethoxybenzylpiperazine chain were shown to inhibit P‑glycoprotein‑mediated multidrug resistance (MDR) more potently than verapamil, with the most active compound (33) exhibiting an IC50 of 0.7 μM for MDR reversal in the K562/R7 leukemia cell line vs. 4.2 μM for verapamil [1]. The same chemotype also demonstrated in vitro antiplasmodial activity against chloroquine‑sensitive (Thai) and chloroquine‑resistant (FcB1) Plasmodium falciparum strains when attached to a flavonoid scaffold [2]. Although direct head‑to‑head data for 1384601‑36‑8 are unavailable, the compound conserves the identical 2,3,4‑trimethoxybenzylpiperazine substructure that confers the described MDR‑reversal and antiplasmodial effects, making it a plausible scaffold for further optimization in these indication areas.

Antiplasmodial Activity Multidrug Resistance SAR Evidence

Predicted Aqueous Solubility (logS) Differentiates 1384601‑36‑8 from the Phenoxyacetyl Analog

The target compound exhibits a predicted logS of –4.49 (MMsINC), corresponding to an estimated aqueous solubility of approximately 0.014 mg/mL [1]. The non‑aldehyde phenoxyacetyl analog (C22H28N2O5) is not available in the same MMsINC dataset, but structurally simpler 2,3,4‑trimethoxybenzylpiperazines without the benzaldehyde‑bearing extension typically show logS > –3.5, indicating that the additional polar functionality of 1384601‑36‑8 moderately decreases predicted intrinsic solubility [2]. This difference is critical for assay buffer preparation and requires DMSO stock concentrations ≤10 mM to avoid precipitation.

Aqueous Solubility Formulation Assay Compatibility

Highest‑Value Application Scenarios for 1384601‑36‑8 Based on Quantitative Differentiation Evidence


Bioorthogonal Chemical Probe Design via Aldehyde‑Aminooxy Conjugation

The terminal benzaldehyde of 1384601‑36‑8 enables oxime ligation to aminooxy‑functionalized fluorophores, biotin, or PEG chains under mild pH conditions [1]. Researchers procuring this compound for activity‑based protein profiling or live‑cell imaging gain a chemoselective conjugation handle that is absent in trimetazidine and the phenoxyacetyl analog. The predicted TPSA > 100 Ų ensures that the conjugate retains adequate aqueous exposure for biochemical assays [2].

SAR‑Driven Optimization of Multidrug Resistance (MDR) Modulators

Compounds bearing the 2,3,4‑trimethoxybenzylpiperazine motif have demonstrated MDR reversal IC50 values as low as 0.7 μM, outperforming verapamil by 6‑fold [3]. 1384601‑36‑8 conserves this pharmacophore while adding a synthetically accessible benzaldehyde handle, allowing medicinal chemists to perform late‑stage diversification (reductive amination, hydrazone formation) without altering the core SAR. This positions the compound as a privileged intermediate for focused MDR‑modulator libraries.

Permeability‑Profiling Controls in Caco‑2 and PAMPA Assays

With a predicted TPSA (107‑108 Ų) substantially exceeding that of trimetazidine (~43 Ų) and the phenoxyacetyl analog (~60 Ų), 1384601‑36‑8 serves as a high‑TPSA member of the 2,3,4‑trimethoxybenzylpiperazine series for permeability structure‑property relationship (SPR) studies [2][4]. Procurement for Caco‑2 monolayer or PAMPA experiments enables quantitative determination of how incremental TPSA increases affect apparent permeability (Papp), without requiring synthesis of a custom analog.

Anti‑Anginal Drug‑Metabolism Probe Scaffold

Trimetazidine is a clinically used anti‑anginal agent that shifts myocardial energy metabolism from fatty acid β‑oxidation to glucose oxidation [5]. 1384601‑36‑8 retains the 2,3,4‑trimethoxybenzylpiperazine core of trimetazidine while providing a benzaldehyde tag for metabolic tracing or affinity‑pull‑down experiments. This enables procurement for CYP‑metabolism studies or target‑identification campaigns that are inaccessible with trimetazidine itself due to the lack of a covalent attachment point.

Quote Request

Request a Quote for 4-[2-Oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.